Cas no 1213229-25-4 (2-Fluoro-3-hydroxyphenylacetic Acid)

2-フルオロ-3-ヒドロキシフェニル酢酸は、有機合成化学において重要な中間体として利用される芳香族化合物です。フッ素原子とヒドロキシル基がオルト位に配置した特異的な構造を持ち、医薬品や農薬の合成におけるキー中間体としての応用が期待されます。特にフッ素の電子吸引効果とヒドロキシル基の反応性を併せ持つため、選択的な官能基変換が可能です。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬として利用可能です。X線結晶構造解析により分子配置が確認されており、構造活性相関研究にも有用です。

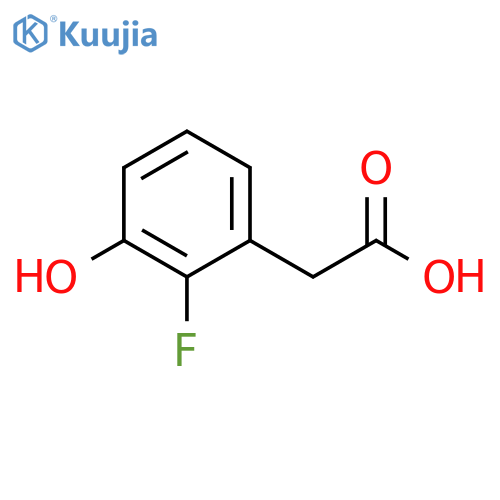

1213229-25-4 structure

商品名:2-Fluoro-3-hydroxyphenylacetic Acid

2-Fluoro-3-hydroxyphenylacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-hydroxyphenylacetic Acid

-

- インチ: 1S/C8H7FO3/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3,10H,4H2,(H,11,12)

- InChIKey: PLTNQWSUMWOLKL-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=CC=CC(O)=C1F

2-Fluoro-3-hydroxyphenylacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138287-2.5g |

2-(2-fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 2.5g |

$2100.0 | 2023-07-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD305336-1g |

2-(2-Fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95+% | 1g |

¥11900.0 | 2023-04-05 | |

| TRC | F402073-10mg |

2-Fluoro-3-hydroxyphenylacetic Acid |

1213229-25-4 | 10mg |

$81.00 | 2023-05-18 | ||

| Enamine | EN300-138287-0.5g |

2-(2-fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 0.5g |

$835.0 | 2023-07-08 | |

| Enamine | EN300-138287-250mg |

2-(2-fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95.0% | 250mg |

$530.0 | 2023-09-30 | |

| A2B Chem LLC | AV61896-5g |

2-(2-Fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 5g |

$3304.00 | 2024-04-20 | |

| Aaron | AR01ACZ8-100mg |

2-(2-Fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 100mg |

$537.00 | 2025-02-09 | |

| Aaron | AR01ACZ8-250mg |

2-(2-Fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 250mg |

$754.00 | 2025-02-09 | |

| 1PlusChem | 1P01ACQW-5g |

2-(2-fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 5g |

$3900.00 | 2023-12-25 | |

| 1PlusChem | 1P01ACQW-250mg |

2-(2-Fluoro-3-hydroxyphenyl)acetic acid |

1213229-25-4 | 95% | 250mg |

$624.00 | 2025-03-19 |

2-Fluoro-3-hydroxyphenylacetic Acid 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1213229-25-4 (2-Fluoro-3-hydroxyphenylacetic Acid) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 42464-96-0(NNMTi)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬